molecular formula C21H19N3O5S B256804 N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide

N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide

Cat. No. B256804
M. Wt: 425.5 g/mol
InChI Key: SGTBLOLIOXEEQZ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide, also known as BTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTH belongs to the class of thiazolidinone derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has also been shown to inhibit the growth of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide. One potential direction is the development of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide-based drug delivery systems, which may improve the efficacy and specificity of certain drugs. Another potential direction is the investigation of the use of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide as a fluorescent probe for detecting metal ions. Finally, further research is needed to fully understand the mechanism of action of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide involves the condensation of 2-hydroxybenzohydrazide with 5-benzylidene-2,4-dioxothiazolidine-3-carboxylic acid, followed by acylation with butanoyl chloride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting metal ions.

properties

Product Name

N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N//'-[4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide

InChI

InChI=1S/C21H19N3O5S/c25-16-10-5-4-9-15(16)19(27)23-22-18(26)11-6-12-24-20(28)17(30-21(24)29)13-14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2,(H,22,26)(H,23,27)/b17-13-

InChI Key

SGTBLOLIOXEEQZ-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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